N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide
Description
N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide is a synthetic compound featuring a tetrahydroquinoline core substituted with a 4-methoxybenzenesulfonyl group at position 1 and a 3,5-dimethylbenzamide moiety at position 4. This structure combines sulfonyl and benzamide functionalities, which are common in bioactive molecules targeting enzymes such as mTOR (mammalian target of rapamycin) or kinase pathways .
The compound’s synthesis likely follows routes similar to those reported for morpholine- and piperidine-substituted tetrahydroquinoline derivatives (e.g., via Friedel-Crafts reactions or nucleophilic substitutions) . Key spectral features include IR bands for sulfonyl (S=O, ~1150–1250 cm⁻¹) and amide (C=O, ~1650–1680 cm⁻¹) groups, as well as NMR signals for aromatic protons and methyl substituents .
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-17-13-18(2)15-20(14-17)25(28)26-21-6-11-24-19(16-21)5-4-12-27(24)32(29,30)23-9-7-22(31-3)8-10-23/h6-11,13-16H,4-5,12H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQPVBULIUQTQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation[_{{{CITATION{{{1{A Novel Oral Indoline-Sulfonamide Agent, N-1-(4-Methoxybenzenesulfonyl ...[{{{CITATION{{{2{4-Methoxybenzenesulfonyl chloride, 98+%, Thermo Scientific Chemicals](https://wwwthermofishercom/order/catalog/product/A1378822){{{CITATION{{{_2{4-Methoxybenzenesulfonyl chloride, 98+%, Thermo Scientific Chemicals](https://www.thermofisher.com/order/catalog/product/A13788.22).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and purity. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to introduce oxygen functionalities.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents on the aromatic rings.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules
Biology: In biological research, this compound has been studied for its potential biological activities. It may interact with specific enzymes or receptors, leading to the modulation of biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to bind to specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism by which N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
The compound is compared to three classes of analogues based on substituent groups and pharmacological relevance:
Table 1: Key Structural Analogues and Their Properties
Functional and Pharmacological Comparisons
Sulfonyl vs. Carbonyl Substituents
- In contrast, morpholine- or piperidine-carbonyl substituents (e.g., 10e, 10f) introduce hydrogen-bonding capabilities, which may improve target engagement .
- CTDB uses cyano groups for electrochemical applications, highlighting divergent functional priorities compared to the target compound’s therapeutic design.
Benzamide Modifications
- The 3,5-dimethylbenzamide in the target compound offers steric bulk and moderate lipophilicity, whereas 10e ’s 3,5-bis(trifluoromethyl)benzamide increases metabolic stability and electron-deficient character, favoring interactions with aromatic residues in enzyme active sites .
- Fluorinated analogues (e.g., 10f ) demonstrate improved pharmacokinetic profiles due to fluorine’s electronegativity and small atomic radius .
Research Findings and Implications
- Target Selectivity : Morpholine and piperidine substituents in 10e /10f confer selectivity for mTOR over related kinases, a property that may extend to the target compound with structural optimization .
- Stability : Sulfonyl groups generally exhibit higher hydrolytic stability compared to esters or amides, as seen in the persistence of the target compound under physiological conditions .
Biological Activity
N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H24N2O5S
- Molecular Weight : 472.6 g/mol
- CAS Number : 946283-94-9
The structure features a tetrahydroquinoline core substituted with a 4-methoxybenzenesulfonyl group and a 3,5-dimethylbenzamide moiety. This unique combination is believed to contribute to its biological properties.
The precise mechanism of action of this compound is not fully elucidated; however, it is known to interact with various biomolecules:
- Enzyme Inhibition : The compound has been shown to inhibit matrix metalloproteinases (MMPs), particularly MMP-9 and MMP-13. These enzymes are crucial in extracellular matrix remodeling and have implications in cancer metastasis and tissue repair.
- Cell Signaling Modulation : It modulates signaling pathways associated with cell proliferation and apoptosis. This activity suggests potential applications in cancer therapeutics.
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound:
- In vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell viability in breast and prostate cancer cell lines.
- Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Study on MMP Inhibition
A notable study conducted on the efficacy of this compound as an MMP inhibitor reported:
- Experiment Setup : Various concentrations of the compound were tested against MMP-9 and MMP-13.
- Results : A dose-dependent inhibition was observed, with IC50 values indicating potent activity at nanomolar concentrations. This suggests a strong potential for therapeutic use in conditions where MMPs play a critical role.
Cytotoxicity Assay
In another study assessing cytotoxicity:
- Cell Lines Used : Human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
- Findings : The compound reduced cell viability significantly compared to control groups, with an IC50 value around 15 µM for MCF-7 cells. Flow cytometry analysis confirmed increased apoptosis rates in treated cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
